2-Cyclopropylquinoline-4-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-16-13(17)10-7-12(8-5-6-8)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSFWVILZWCLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402086 | |

| Record name | 2-cyclopropylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119778-68-6 | |

| Record name | 2-cyclopropylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylquinoline-4-carbohydrazide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopropylquinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2] The incorporation of a cyclopropyl group at the 2-position and a carbohydrazide moiety at the 4-position of the quinoline scaffold suggests a unique pharmacological profile. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document outlines the predicted and expected characteristics of this compound and provides standardized protocols for their experimental determination.

Introduction: The Quinoline-4-Carbohydrazide Scaffold

The quinoline ring system is a well-established pharmacophore in drug discovery, forming the core of numerous approved drugs.[1] Its derivatives are known to exhibit a broad spectrum of biological activities.[3] The carbohydrazide functional group is also a key structural motif in many biologically active compounds, known for its ability to form Schiff bases and participate in various biological interactions.[4] The title compound, this compound, combines these two important pharmacophores. The cyclopropyl group is a bioisostere for a phenyl ring or a t-butyl group and can influence the molecule's conformation and metabolic stability.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is the foundation for characterizing its physicochemical properties.

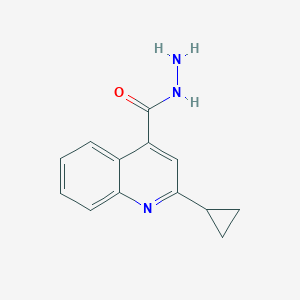

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 119778-68-6 | |

| Molecular Formula | C13H13N3O | PubChem |

| Molecular Weight | 227.27 g/mol | PubChem |

| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN | PubChem |

| InChI Key | YZJDFSQLZJPDSE-UHFFFAOYSA-N | PubChem |

Predicted Physicochemical Properties

The following table summarizes the predicted and expected physicochemical properties of this compound. These values are crucial for anticipating the compound's behavior in biological systems.

| Property | Predicted/Expected Value | Significance in Drug Development |

| Melting Point (°C) | 180 - 220 (Expected) | Influences solubility, stability, and formulation development. A crystalline solid with a defined melting point is generally preferred. |

| Boiling Point (°C) | > 400 (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. |

| Aqueous Solubility | Low (Expected) | Poor aqueous solubility can limit oral bioavailability. Formulation strategies may be required to enhance dissolution. |

| logP (Octanol/Water) | 2.0 - 3.5 (Predicted) | A measure of lipophilicity. This range suggests good membrane permeability, but may also indicate potential for metabolic liabilities. |

| pKa (Acid Dissociation Constant) | Quinoline N: 4.5-5.5 (basic)Hydrazide NH: 12-14 (acidic) | Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. |

| Polar Surface Area (PSA) | ~70-90 Ų (Predicted) | Influences membrane permeability and oral bioavailability. Values in this range are generally favorable for drug-likeness. |

| Hydrogen Bond Donors | 3 | Contributes to solubility and potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Contributes to solubility and potential for interactions with biological targets. |

Experimental Protocols for Physicochemical Characterization

To obtain accurate and reliable data, the following experimental protocols are recommended.

Synthesis and Purification

A common route for the synthesis of quinoline-4-carbohydrazides involves the Pfitzinger reaction to form the quinoline-4-carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate.[5]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Synthesis of 2-Cyclopropylquinoline-4-carboxylic Acid:

-

React isatin with cyclopropyl methyl ketone in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol) under reflux.

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter, wash, and dry the product.

-

-

Esterification:

-

Reflux the carboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid.

-

Remove the solvent under reduced pressure.

-

Extract the ester with a suitable organic solvent and purify.

-

-

Hydrazinolysis:

-

Reflux the ester with an excess of hydrazine hydrate in ethanol.

-

Cool the reaction mixture to allow the carbohydrazide to crystallize.

-

Filter, wash with cold ethanol, and dry the final product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain a pure crystalline solid.

-

Alternatively, purify by column chromatography on silica gel.

-

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

-

Use a calibrated digital melting point apparatus.

-

Place a small amount of the purified, dry compound into a capillary tube.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.

Solubility Determination

Solubility in aqueous and organic solvents is a critical parameter for formulation and bioavailability.

Protocol (Shake-Flask Method):

-

Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).

-

Equilibrate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) with constant agitation.

-

Centrifuge or filter the solutions to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.

-

Shake the mixture vigorously to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Acidity/Basicity (pKa) Determination

The pKa values determine the ionization state of the molecule at different pH values.

Protocol (Potentiometric Titration):

-

Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Plot the pH versus the volume of titrant and determine the pKa values from the inflection points of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the cyclopropyl protons, and the carbohydrazide protons. The aromatic protons of the quinoline core will appear in the downfield region (typically δ 7.0-8.5 ppm). The cyclopropyl protons will exhibit complex multiplets in the upfield region (typically δ 0.5-1.5 ppm). The NH and NH₂ protons of the carbohydrazide group will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbohydrazide will be observed in the range of δ 160-170 ppm. The aromatic carbons of the quinoline ring will appear between δ 120-150 ppm. The cyclopropyl carbons will be found in the upfield region (typically δ 5-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching (hydrazide): Two bands in the region of 3200-3400 cm⁻¹

-

C=O stretching (amide): A strong band around 1650-1680 cm⁻¹

-

C=N and C=C stretching (quinoline): Bands in the region of 1500-1600 cm⁻¹

-

C-H stretching (aromatic and cyclopropyl): Bands above and below 3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information. A prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 227 or 228, respectively, is expected.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of this compound. While experimental data for this specific molecule is not yet widely published, the provided protocols and predicted properties, based on sound chemical principles and data from analogous compounds, offer a solid foundation for researchers and drug development professionals. The systematic determination of these core physicochemical properties is an indispensable step in evaluating the potential of this compound as a viable drug candidate.

References

- Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Medicinal Chemistry.

- Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.

- Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed.

- Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.

- Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, R. A., & Ahmed, H. A. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(38), 34898–34911.

- The Physical and Chemical Properties of Quinoline.

- Compound 2-cyclopropyl-N'-[(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide. Mol-Instincts.

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv

- Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide. Benchchem.

- Synthesis of quinoline carbohydrazide derivatives.

- A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science Publisher.

- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI.

- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.

- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.

- Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)

- 884497-34-1,4-Ethyl-5-methylthiophene-3-carboxylic Acid. Chem-Space.

- cas 5711-28-4|| where to buy 8-(2-octylcyclopropyl)octanoic acid. BOC Sciences.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Enigmatic Core: A Technical Guide to the Potential Mechanism of Action of 2-Cyclopropylquinoline-4-carbohydrazide

Preamble: Navigating the Known Unknowns

In the landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Within this family, 2-Cyclopropylquinoline-4-carbohydrazide emerges as a molecule of interest, yet its specific mechanism of action remains largely uncharted territory in publicly available literature. This guide, therefore, ventures into a deductive exploration of its potential biological activities. By examining the well-documented mechanisms of its close chemical cousins—specifically, derivatives of the quinoline-4-carbohydrazide core—we can construct a scientifically grounded hypothesis regarding its mode of action. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to inspire and guide future empirical investigation.

Our central hypothesis, built upon the available evidence from related compounds, posits that this compound likely exerts its biological effects through one or more of the following pathways: inhibition of key enzymes in cell signaling, induction of apoptosis, and potentially, modulation of other cellular targets. This guide will dissect these possibilities, presenting the underlying evidence from analogous compounds and proposing experimental frameworks to validate these hypotheses.

I. The Quinoline-Carbohydrazide Scaffold: A Hotbed of Biological Activity

The inherent versatility of the quinoline ring system, combined with the reactive potential of the carbohydrazide moiety, creates a powerful platform for designing bioactive molecules. The carbohydrazide group, in particular, is a key structural feature, known to participate in various biological interactions and serving as a versatile synthetic handle for creating diverse chemical libraries. It is this chemical adaptability that has led to the development of numerous quinoline-carbohydrazide derivatives with a wide spectrum of therapeutic potentials, including anticancer, antibacterial, and anti-inflammatory activities.

II. Postulated Mechanism of Action 1: Kinase Inhibition – The EGFR-TK Hypothesis

A compelling body of evidence points towards the potential for quinoline-4-carbohydrazide derivatives to function as potent enzyme inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK).

A. Evidence from Acrylamide Hybrids

Recent studies on novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant antiproliferative activity against breast cancer cell lines, such as MCF-7. The most active of these compounds exhibited potent inhibitory action against EGFR kinase, with IC50 values in the sub-micromolar range, comparable to the established EGFR inhibitor, Lapatinib.

| Compound/Drug | Target Cell Line | Antiproliferative IC50 (µM) | EGFR Kinase IC50 (µM) | Reference |

| Hybrid 6h | MCF-7 | 2.71 | 0.22 | |

| Hybrid 6a | MCF-7 | 3.39 | 0.31 | |

| Hybrid 6b | MCF-7 | 5.94 | Not Reported | |

| Doxorubicin (Dox) | MCF-7 | 6.18 | Not Applicable | |

| Lapatinib | Not Reported | Not Reported | 0.18 |

B. Proposed Signaling Pathway

The inhibition of EGFR-TK by these derivatives is a critical mechanistic insight. EGFR is a key regulator of cellular growth and survival, and its aberrant activation is a hallmark of many cancers. By blocking the tyrosine kinase activity of EGFR, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Caption: Postulated EGFR-TK Inhibition Pathway.

C. Experimental Validation Protocol: In Vitro EGFR Kinase Assay

To empirically test this hypothesis for this compound, a direct in vitro kinase assay is recommended.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR tyrosine kinase.

Methodology:

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, positive control inhibitor (e.g., Lapatinib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the various concentrations of the test compound or control. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature (typically 30°C) for a defined period (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of ADP produced using the detection reagent, which is a measure of kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

III. Postulated Mechanism of Action 2: Induction of Apoptosis

Concurrent with kinase inhibition, the derivatives of quinoline-4-carbohydrazide have been shown to induce programmed cell death, or apoptosis.

A. Evidence of Apoptotic Induction

The most potent EGFR-inhibiting hybrid, compound 6h, was found to cause a significant arrest of the cell cycle at the G1 phase and to provoke apoptosis. This was further elucidated by the upregulation of key apoptotic markers.

-

p53 Upregulation: Compound 6h triggered a 7.4-fold increase in the expression of the tumor suppressor protein p53.

-

Caspase 9 Activation: The same compound led to an 8.7-fold increase in the initiator caspase 9, a critical enzyme in the intrinsic apoptotic pathway.

B. Proposed Apoptotic Pathway

The upregulation of p53 and caspase 9 strongly suggests that these compounds trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspases that ultimately dismantle the cell in a controlled manner.

Caption: Proposed Intrinsic Apoptosis Pathway.

C. Experimental Validation Protocol: Annexin V/PI Apoptosis Assay

A standard flow cytometry-based assay can be used to quantify apoptosis induced by this compound.

Objective: To determine the percentage of apoptotic and necrotic cells in a cancer cell line (e.g., MCF-7) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture MCF-7 cells to approximately 70-80% confluency. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, Annexin V-positive/PI-positive cells are in late apoptosis/necrosis, and Annexin V-negative/PI-negative cells are viable.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.

IV. Other Potential Mechanisms of Action

The versatility of the quinoline scaffold suggests that this compound could have other biological targets.

-

DNA Interacting Enzymes: Quinoline-based compounds have been shown to inhibit DNA methyltransferases by intercalating into DNA. This suggests a potential for this compound to interfere with DNA replication and repair processes.

-

Carbonic Anhydrase Inhibition: Certain quinazoline derivatives, which share structural similarities with quinolines, are effective inhibitors of carbonic anhydrase isoforms.

-

Neurokinin Receptor Antagonism: N',2-diphenylquinoline-4-carbohydrazide has been identified as a potent antagonist of the NK3 receptor, indicating a potential role in neuroscience.

-

Antibacterial Activity: Quinoline hydrazone derivatives are known to target bacterial enzymes such as DNA gyrase.

V. Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be definitively elucidated, the existing literature on its analogues provides a strong foundation for targeted investigation. The most promising avenues for exploration are its potential as an EGFR tyrosine kinase inhibitor and an inducer of apoptosis. The experimental protocols outlined in this guide offer a clear path forward for validating these hypotheses. Further research, including broader kinase profiling, investigation into its effects on DNA integrity, and screening against a panel of receptors and other enzymes, will be crucial in fully characterizing the biological activity of this intriguing molecule and unlocking its therapeutic potential.

References

-

Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(34), 24153–24171. [Link]

-

Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed. [Link]

-

Abdel-Gawad, N. M., George, R. F., & Mohamed, A. A. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7799. [Link]

-

Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

-

Onyeyilim, C. N., & Eze, F. I. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661–671. [Link]

-

Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

-

Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

-

Al-Warhi, T., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(1), 125. [Link]

-

Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(21), 5737–5741. [Link]

- Foye, W. O., Almassian, B., Eisenberg, M. S., & Maher, T. J. (1990). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. Journal of Pharmaceutical Sciences, 79(6), 527–53

crystal structure analysis of quinoline carbohydrazide analogs

An In-depth Technical Guide to the Crystal Structure Analysis of Quinoline Carbohydrazide Analogs

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3][4] When derivatized to form quinoline carbohydrazide and its analogs, particularly Schiff bases, these compounds exhibit enhanced biological potential, often linked to their ability to chelate metal ions and interact with biological macromolecules.[1][5] Understanding the precise three-dimensional architecture of these molecules is paramount for deciphering their structure-activity relationships (SAR), optimizing their therapeutic efficacy, and designing new, more potent drugs.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the methodologies and rationale behind the . We will delve into the critical workflow, from the foundational step of crystal growth to the intricacies of data collection, structure solution, and advanced structural interpretation. The focus will be on not just the "how" but the "why," offering field-proven insights into making informed experimental choices that ensure the integrity and validity of the structural data.

The Cornerstone of Analysis: Synthesis and High-Quality Crystal Growth

The journey to a high-resolution crystal structure begins not at the diffractometer, but in the synthesis and crystallization lab. The quality of the final structural model is inextricably linked to the quality of the single crystal from which the data is collected.

Synthesis of Quinoline Carbohydrazide Precursors

The typical synthesis starts with a quinoline derivative, such as ethyl-3-quinoline carboxylate, which is reacted with hydrazine hydrate to form the core quinoline-3-carbohydrazide.[1] This precursor is then reacted with various substituted aldehydes or ketones via a condensation reaction to yield the desired analogs, often Schiff bases or hydrazones.[1][6] The choice of substituents on the aldehyde/ketone is critical as it directly influences the molecule's conformation, electronic properties, and ultimately, its ability to form well-ordered crystals.

The Rationale Behind Crystallization Techniques

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, repeating three-dimensional lattice. The choice of method is dictated by the compound's solubility, stability, and quantity.

Experimental Protocol: Slow Evaporation Method

This is the most common and often first-choice method due to its simplicity.

-

Solvent Selection (The Critical Step): Dissolve the purified quinoline carbohydrazide analog in a minimal amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it will not precipitate; if it is poorly soluble, it will crash out as an amorphous powder.

-

Expert Insight: A binary solvent system is often effective. A "good" solvent in which the compound is highly soluble is combined with a "poor" solvent in which it is sparingly soluble. The slow evaporation of the more volatile "good" solvent gradually increases the concentration of the "poor" solvent, gently pushing the compound out of solution. Common solvents include ethanol, methanol, chloroform, and dimethylformamide (DMF).[7]

-

-

Preparation: Place the solution in a clean, small vial or test tube. The vessel should be free of scratches or dust, which can act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

-

Controlled Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with one or a few small holes using a needle. This slows down the rate of evaporation, which is crucial for growing large, well-ordered crystals.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow it to stand undisturbed for several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

The Core Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[8][9] The technique relies on the principle that X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern from which the electron density, and thus the atomic positions, can be calculated.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (around 100 K).

-

Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage during data collection.

-

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot. These intensities are then scaled and corrected for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For organic molecules like quinoline analogs, direct methods are almost universally successful. This mathematical approach uses statistical relationships between the intensities to determine the phases of the diffracted waves.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the observed diffraction data (Fo) and the calculated data from the model (Fc). The quality of the fit is monitored by the R-factor; a value below 5% (R1 = 0.05) is generally considered excellent for small molecules.

-

Validation and Deposition: The final model is validated for geometric and crystallographic soundness. The data is then typically deposited in the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, ensuring public access and scientific integrity.[10]

Interpreting the Structure: From Molecular Conformation to Crystal Packing

A solved crystal structure provides a wealth of information far beyond a simple molecular diagram.

Molecular Geometry and Conformation

The analysis yields precise bond lengths, bond angles, and torsion angles. For quinoline carbohydrazide analogs, key points of interest include:

-

The planarity of the quinoline ring system.[11]

-

The conformation around the carbohydrazide linker (C-C-N-N bonds), which determines the overall shape of the molecule.

-

The orientation of the substituent groups, which dictates potential interaction points.

Table 1: Example Crystallographic Data for a Quinoline Carbohydrazide Analog

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂ClN₃O |

| Formula Weight | 313.75 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.123(4), 8.456(2), 17.543(6) |

| α, β, γ (°) | 90, 98.76(1), 90 |

| Volume (ų) | 1485.9(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.401 |

| Final R1 [I > 2σ(I)] | 0.0452 |

| wR2 (all data) | 0.1189 |

| CCDC Deposition Number | 1234567 |

Supramolecular Assembly: The Role of Intermolecular Interactions

Molecules do not exist in isolation within a crystal. They are organized into a specific packing arrangement stabilized by a network of non-covalent interactions. Understanding this packing is crucial for predicting physical properties like solubility and melting point.

Advanced Analysis: Hirshfeld Surface Analysis

To quantify the relative importance of different intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[11][12] This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of intermolecular interactions.

-

d_norm surface: This map highlights regions of close contact. Red spots indicate hydrogen bonds and other close contacts, which are critical for stabilizing the crystal lattice.[11]

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, C···H, O···H). This allows for a quantitative comparison of packing forces between different analogs.[11] For quinoline derivatives, common significant contacts include H···H, H···O/O···H, and H···C/C···H interactions.[11]

Application in Structure-Based Drug Design

The ultimate goal of this analysis is to inform drug development. A high-resolution crystal structure is the foundation for in silico techniques like molecular docking.[13][14] By knowing the precise 3D coordinates of the quinoline carbohydrazide analog, researchers can:

-

Predict Binding Modes: Dock the small molecule into the active site of a target protein (e.g., an enzyme or receptor) to predict its binding orientation and affinity.[3][13]

-

Rationalize SAR: Explain why certain analogs are more active than others by examining their docked poses and interactions with key amino acid residues.

-

Guide Optimization: Design new analogs with modified functional groups predicted to form stronger or more specific interactions with the target, leading to improved potency and selectivity.

Conclusion

The is an indispensable tool in modern drug discovery. It provides an unambiguous, atom-level view of the molecule, which is fundamental to understanding its chemical behavior and biological function. The rigorous process, from meticulous crystal growth to sophisticated data analysis and interpretation, provides the foundational knowledge required for rational drug design. By integrating high-quality structural data with computational modeling and biological assays, researchers can accelerate the development of this promising class of compounds into next-generation therapeutic agents.

References

-

Sunjuk, M., Al-Najjar, L., Shtaiwi, M., El-Eswed, B., Sweidan, K., Bernhardt, P., Zalloum, H., & Al-Essa, L. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics, 11(10), 412. [Link]

-

Al-Masoudi, N. A., Aziz, N., & Mohammed, A. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Molecules, 26(5), 1205. [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12). [Link]

-

Jebli, F., Al-Zahem, A. M., Al-Tamimi, A.-M. M., Al-Dies, A. M., Al-Wasidi, A. S., & El-Faham, A. (2021). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 28–36. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Trifunović, J., Bjelogrlić, S., Tanić, N., & Sladić, D. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. RSC Advances, 6(108), 104763-104781. [Link]

-

Katariya, K. D., Vennapu, L. R., Shingala, V. M., Patel, K. D., Bapodra, A. H., Shah, A. K., & Murumkar, P. R. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]

-

Polshettiwar, S. A. (2013). Molecular docking studies of quinoline-3-carbohydrazide as novel PTP1B inhibitors as potential antihyperglycemic agents. Der Pharma Chemica, 5(5), 143-151. [Link]

-

Li, J., Wang, Y., Zhang, Y., & Liu, Y. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]

-

Shity, S. S., Islam, M. R., & Hossain, M. A. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]

-

O'Donovan, D. H., Kaza, V. K., Keogh, A., O'Sullivan, J., Sagnou, M., & Kellett, A. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(16), 4991. [Link]

-

Singh, R., Kaur, A., & Kumar, V. (2021). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]

-

Trifunović, J., Bjelogrlić, S., Tanić, N., & Sladić, D. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. RSC Publishing. [Link]

-

Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5619-5644. [Link]

-

Shingare, M. S. (n.d.). STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. AWS. [Link]

-

Asif, M. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1541–1545. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC. [Link]

-

Universität des Saarlandes. (n.d.). Service Center X-ray Diffraction. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models - RSC Advances (RSC Publishing) DOI:10.1039/C6RA23940D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Service Center X-ray Diffraction | Prof. Dr. Guido Kickelbick | Universität des Saarlandes [uni-saarland.de]

- 10. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 11. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

solubility profile of 2-Cyclopropylquinoline-4-carbohydrazide in lab solvents

An In-Depth Technical Guide Solubility Profile of 2-Cyclopropylquinoline-4-carbohydrazide in Common Laboratory Solvents

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor aqueous and organic solvent solubility can severely impede formulation, bioavailability, and the reliability of in-vitro assays, leading to increased costs and late-stage failures. This guide provides a comprehensive framework for characterizing the solubility profile of this compound, a novel heterocyclic compound with potential therapeutic applications. We present the theoretical underpinnings of solubility, detailed, field-proven protocols for thermodynamic solubility determination using the gold-standard shake-flask method, and robust analytical quantification via High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a rigorous and reproducible solubility assessment workflow.

Introduction: The Critical Role of Solubility

This compound belongs to the quinoline class of compounds, which are renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique structural features—a rigid quinoline core, a lipophilic cyclopropyl group at the 2-position, and a polar, hydrogen-bonding carbohydrazide moiety at the 4-position—create a complex physicochemical profile that directly governs its interaction with various solvent systems.

Understanding the solubility of this molecule is not merely an academic exercise; it is a critical-path activity in its development journey. Solubility data informs:

-

Feasibility of Formulations: Determines whether the compound can be formulated for oral, intravenous, or other administration routes.

-

Bioavailability: Directly impacts the amount of the compound that can be absorbed from the gastrointestinal tract into systemic circulation.[4]

-

Assay Integrity: Prevents compound precipitation in in vitro biological assays, which can lead to false negatives or artifactual results.[5]

-

Lead Optimization: Guides medicinal chemistry efforts to modify the structure for improved physicochemical properties without sacrificing potency.

This guide will establish the foundational principles and provide a practical, self-validating methodology to generate a high-quality solubility profile for this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is the result of a delicate balance between the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[6] Several key factors dictate this balance for this compound:

-

Polarity ("Like Dissolves Like"): The molecule possesses distinct polar and non-polar regions. The quinoline ring and cyclopropyl group are largely non-polar/lipophilic, favoring dissolution in non-polar organic solvents. Conversely, the carbohydrazide group (-CONHNH₂) is highly polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water, ethanol, and methanol.[7][8]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional kinetic energy helps overcome the crystal lattice energy.[6]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially decreasing solubility.[6]

-

Ionization (pKa): The quinoline nitrogen is basic and can be protonated at acidic pH. The carbohydrazide moiety has both weakly acidic and basic properties. The ionization state of the molecule will drastically affect its aqueous solubility. Intrinsic solubility refers to the equilibrium solubility of the un-ionized form.[9]

Based on these principles, we can hypothesize that this compound will exhibit limited solubility in highly non-polar solvents (e.g., hexane) and highly polar aqueous buffers at neutral pH, but may show enhanced solubility in polar organic solvents (e.g., DMSO, DMF) and aqueous solutions at pH values where it is ionized.

Experimental Design: The Shake-Flask Method

To determine the true thermodynamic (or equilibrium) solubility , the shake-flask method is the universally recognized gold standard.[9][10] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[11] This contrasts with kinetic solubility, which is a higher-throughput but less precise measurement often used for initial screening.[5]

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive profile. The following solvents are selected to cover a wide range of polarities and functionalities relevant to laboratory and formulation work.

| Solvent Class | Solvent | Dielectric Constant (ε) | Rationale |

| Polar Protic | Purified Water (pH 7.4 Buffer) | 80.1 | Simulates physiological conditions; key for bioavailability assessment. |

| Ethanol (EtOH) | 24.5 | Common co-solvent in formulations; hydrogen bonding capability. | |

| Methanol (MeOH) | 32.7 | Highly polar; useful for analytical standard preparation. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | "Universal" organic solvent; high solubilizing power. |

| Acetonitrile (MeCN) | 37.5 | Common HPLC mobile phase component; moderate polarity. | |

| Non-Polar | Dichloromethane (DCM) | 9.1 | Useful for extraction and synthesis; low polarity. |

| Hexane | 1.9 | Represents highly lipophilic/non-polar environments. |

Detailed Experimental Protocols

Protocol 4.1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed as a self-validating system to ensure true equilibrium is achieved.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or vial roller system capable of maintaining a constant temperature (e.g., 25 °C)

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

-

HPLC system with UV detector

Step-by-Step Procedure:

-

Compound Addition: Add an excess of solid this compound to a 2 mL glass vial.

-

Expertise & Experience: "Excess" is critical. A good starting point is ~5 mg of solid in 1 mL of solvent. Visually confirm that undissolved solid remains at the bottom of the vial throughout the experiment. This ensures the solution is saturated.[9]

-

-

Solvent Addition: Accurately add 1.0 mL of the chosen solvent to the vial. Prepare one vial for each solvent.

-

Equilibration: Securely cap the vials and place them on an orbital shaker or roller at a constant temperature (e.g., 25 °C). Agitate the suspensions for 24 hours.

-

Trustworthiness: The 24-hour time point is a standard starting point to approach equilibrium. To validate that equilibrium has been reached, a second time point (e.g., 48 hours) can be tested. If the measured concentrations at 24 and 48 hours are identical, equilibrium can be confidently assumed.[12]

-

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.45 µm syringe filter into a clean HPLC vial.

-

Causality: Filtration is a mandatory step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

-

-

Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method as described in Protocol 4.2.

Protocol 4.2: Quantification by HPLC-UV

Objective: To accurately measure the concentration of the dissolved compound in the filtered sample.

Instrumentation & Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and water (with 0.1% formic acid). For example, 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to a wavelength of maximum absorbance (λ_max) for the compound (e.g., determined by a PDA scan, likely around 254 nm or 310 nm for a quinoline chromophore).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Procedure:

-

Prepare Stock Solution: Accurately weigh ~5 mg of this compound and dissolve it in a suitable solvent (e.g., DMSO or Methanol) in a 10 mL volumetric flask to create a concentrated stock solution.

-

Create Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five standards spanning the expected concentration range of the solubility samples.

-

Generate Calibration Curve: Inject each standard into the HPLC system and record the peak area. Plot the peak area versus concentration to generate a linear calibration curve. The curve must have a correlation coefficient (R²) of >0.995 for accuracy.

-

Analyze Samples: Inject the diluted filtrate samples from Protocol 4.1.

-

Calculate Concentration: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

-

Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to obtain the final solubility value.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.

Table 1: Solubility Profile of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (µM) | Interpretation |

| pH 7.4 Buffer | Polar Protic | [Experimental Value] | [Calculated Value] | Poor (<0.01 mg/mL), Moderate (0.1-1 mg/mL), High (>1 mg/mL) |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | Indicates utility as a formulation co-solvent. |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | Useful for analytical method development. |

| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] | Expected to be high; serves as a positive control. |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | Relevant for purification and analysis. |

| Dichloromethane | Non-Polar | [Experimental Value] | [Calculated Value] | Indicates lipophilic character. |

| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] | Expected to be very low. |

Interpretation Logic: The results from this table guide subsequent development decisions.

Sources

- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scispace.com [scispace.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

theoretical and computational studies on 2-Cyclopropylquinoline-4-carbohydrazide

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Cyclopropylquinoline-4-carbohydrazide

Authored by a Senior Application Scientist

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored for their potential as anticancer, antimicrobial, antiviral, and antimalarial drugs.[1][3][4][5] This guide focuses on a specific, promising derivative: this compound. The introduction of a cyclopropyl group at the 2-position is of significant interest as this compact, rigid, and lipophilic moiety can profoundly influence molecular conformation, metabolic stability, and binding affinity to biological targets. The carbohydrazide functional group at the 4-position offers a versatile handle for forming hydrazones and other derivatives, while also providing key hydrogen bonding features for receptor interaction.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the theoretical and computational methodologies to thoroughly characterize this compound and explore its therapeutic potential. We will delve into the causality behind experimental and computational choices, grounding our approach in established principles of medicinal chemistry and computational science.

Part 1: Rationale and Synthetic Strategy

The Scientific Imperative for Investigation

The rationale for focusing on this compound is threefold:

-

Proven Bioactivity of the Scaffold: The quinoline-4-carbohydrazide core has demonstrated significant biological activity. For instance, derivatives have shown potent antiproliferative activity against breast cancer cell lines by targeting EGFR kinase.[4][7][8][9] Others have exhibited promising antibacterial and anti-HIV-1 potential.[10]

-

Influence of the Cyclopropyl Moiety: The cyclopropyl group is a "bioisostere" of larger groups and can introduce conformational rigidity. This rigidity can lock the molecule into a bioactive conformation, enhancing its affinity for a target protein and potentially improving its pharmacokinetic profile.

-

Computational Chemistry as a Predictive Tool: Before embarking on costly and time-consuming synthesis and in vitro/in vivo testing, computational studies provide a powerful, cost-effective means to predict the molecule's physicochemical properties, potential biological targets, and drug-likeness. This in silico approach allows for early-stage validation or invalidation of a drug candidate.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not yet published, a reliable pathway can be extrapolated from established methods for analogous quinoline derivatives.[1][7][11][12][13] The Pfitzinger reaction is a classic and effective method for synthesizing quinoline-4-carboxylic acids.

The proposed multi-step synthesis is as follows:

-

Pfitzinger Reaction: The synthesis would commence with the reaction of isatin with a ketone bearing a cyclopropyl group, specifically 1-cyclopropylpropan-2-one, in the presence of a base (e.g., KOH). This reaction would yield 2-cyclopropylquinoline-4-carboxylic acid.

-

Esterification: The resulting carboxylic acid would then be esterified, for example, by refluxing with ethanol in the presence of a catalytic amount of concentrated sulfuric acid, to produce ethyl 2-cyclopropylquinoline-4-carboxylate.[7]

-

Hydrazinolysis: The final step involves the reaction of the ethyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux. This nucleophilic acyl substitution reaction yields the target molecule, this compound.[1][7]

The structure of the final compound would be confirmed using standard spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][7]

Caption: Proposed synthetic workflow for this compound.

Part 2: Theoretical Quantum Chemical Analysis (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][14][15] For a novel compound like this compound, DFT provides invaluable insights into its geometry, stability, and electronic properties, which are fundamental to its reactivity and interaction with biological molecules.

Objectives of DFT Studies

-

Geometric Optimization: To determine the most stable three-dimensional conformation of the molecule by finding the global minimum on the potential energy surface.

-

Electronic Properties: To calculate key electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[14]

-

Charge Distribution: To map the electron density and electrostatic potential (MEP) to identify nucleophilic and electrophilic sites, which are crucial for understanding potential non-covalent interactions with a receptor.[3]

-

Vibrational Analysis: To predict the infrared (IR) spectrum, which can be used to corroborate experimental spectroscopic data.

Step-by-Step DFT Protocol

-

Structure Preparation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Computational Method Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances accuracy and computational cost for organic molecules.[14]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[14]

-

-

Geometry Optimization: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., PCM for water) to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Data Analysis:

-

Extract optimized geometric parameters (bond lengths, bond angles, dihedral angles).

-

Visualize HOMO and LUMO orbitals.

-

Generate a Molecular Electrostatic Potential (MEP) map.

-

Calculate global reactivity descriptors from HOMO/LUMO energies (e.g., electronegativity, hardness, electrophilicity).[16]

-

Caption: Workflow for Density Functional Theory (DFT) analysis.

Expected Quantitative Data

The DFT calculations would yield quantitative data that can be summarized for comparative analysis.

| Parameter | Predicted Value | Significance |

| Total Energy (Hartree) | e.g., -850.123 | Thermodynamic stability |

| HOMO Energy (eV) | e.g., -6.5 | Electron-donating ability |

| LUMO Energy (eV) | e.g., -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | e.g., 5.3 | Chemical reactivity, stability |

| Dipole Moment (Debye) | e.g., 3.8 | Polarity, solubility |

Part 3: Molecular Docking and Target Exploration

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][17][18][19] It is an indispensable tool in drug discovery for identifying potential biological targets and understanding ligand-protein interactions at the atomic level.

Rationale for Target Selection

Based on the known activities of similar quinoline-4-carbohydrazide derivatives, several high-value targets can be proposed for docking studies:

-

EGFR Tyrosine Kinase: Given the potent anticancer activity of related compounds against breast cancer cells, docking into the ATP-binding site of EGFR (Epidermal Growth Factor Receptor) kinase is a primary objective.[4][7]

-

Bacterial DNA Gyrase/Topoisomerase IV: The quinoline core is famous for its antibacterial properties (e.g., fluoroquinolones). These enzymes are well-validated targets.

-

Viral Proteins: Quinolines have shown broad-spectrum antiviral activity.[20][21][22] Depending on the therapeutic interest, targets like SARS-CoV-2 main protease (Mpro) or HIV-1 integrase could be explored.[10]

Step-by-Step Molecular Docking Protocol

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges.

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of this compound.

-

Assign appropriate atom types and charges. Define rotatable bonds.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina.[10]

-

Perform the docking simulation, allowing for flexible ligand conformations within the rigid (or semi-flexible) receptor binding site.

-

The software will generate multiple binding poses ranked by a scoring function (e.g., binding affinity in kcal/mol).

-

-

Post-Docking Analysis:

-

Analyze the top-ranked binding poses.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like Discovery Studio or PyMOL.

-

Compare the binding mode and affinity to known inhibitors of the target protein.

-

Caption: General workflow for a molecular docking study.

Interpreting Docking Results

The primary outputs are the binding affinity and the interaction profile. A lower binding affinity (more negative value) suggests a more stable ligand-protein complex.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| EGFR Kinase (e.g., 2GS2) | -9.5 | Met793, Leu718, Cys797 | H-bond, Hydrophobic |

| S. aureus DNA Gyrase (e.g., 2XCT) | -8.7 | Ser84, Asp79, Gly77 | H-bond, Pi-cation |

| SARS-CoV-2 Mpro (e.g., 6LU7) | -7.9 | His41, Cys145, Glu166 | H-bond, Hydrophobic |

Part 4: In Silico ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and pharmacodynamic behavior of a drug in the body.[23][24][25][26][27] Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures.

Key ADMET Parameters and Their Importance

-

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate potential predict how well the compound will be absorbed from the gut.

-

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB) are critical. High PPB can reduce the free concentration of the drug, while BBB penetration is essential for CNS-acting drugs.

-

Metabolism: Predicting interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is vital to assess potential drug-drug interactions and metabolic stability.

-

Excretion: Properties like renal clearance can help estimate the drug's half-life.

-

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition) are critical safety assessments.

Protocol for ADMET Prediction

Numerous web-based platforms and software packages can perform ADMET predictions, such as SwissADME, pkCSM, and ADMETlab 2.0.[16][28]

-

Input Structure: The SMILES (Simplified Molecular-Input Line-Entry System) string of this compound is submitted to the server.

-

Run Prediction: The platform's algorithms calculate a wide range of physicochemical and pharmacokinetic properties based on QSAR (Quantitative Structure-Activity Relationship) models.

-

Analyze Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five, which helps to predict oral bioavailability.[26]

-

Compile and Interpret Data: The results are compiled into a comprehensive profile to assess the compound's overall drug-likeness and potential liabilities.

Sample ADMET Prediction Summary

| Property | Predicted Value | Acceptable Range | Implication |

| Molecular Weight | 227.25 g/mol | < 500 | Good (Lipinski) |

| LogP (Lipophilicity) | 2.1 | -0.4 to +5.6 | Good membrane permeability |

| H-Bond Donors | 2 | ≤ 5 | Good (Lipinski) |

| H-Bond Acceptors | 3 | ≤ 10 | Good (Lipinski) |

| Human Intestinal Absorption | > 90% | High | Good oral absorption |

| BBB Permeant | No | - | Low risk of CNS side effects |

| CYP2D6 Inhibitor | No | No | Low risk of drug interactions |

| Ames Mutagenicity | Non-mutagen | Non-mutagen | Good safety profile |

| hERG I Inhibitor | No | No | Low risk of cardiotoxicity |

Conclusion

This guide has outlined a comprehensive, multi-faceted computational strategy for the investigation of this compound. By integrating theoretical DFT calculations, target-focused molecular docking, and predictive ADMET profiling, researchers can build a robust, data-driven case for the therapeutic potential of this novel molecule. This in silico approach provides a critical foundation of knowledge, guiding efficient synthesis, prioritizing biological assays, and ultimately accelerating the journey from molecular concept to potential clinical candidate. The convergence of these computational techniques represents a modern, resource-conscious paradigm in drug discovery, ensuring that experimental efforts are focused on compounds with the highest probability of success.

References

-

El-Naggar, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 22949-22971. [Link]

-

Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1662-1671. [Link]

-

Ajani, O. O., et al. (2017). Microwave assisted synthesis of N'-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives and their antimicrobial potential. Proceedings of the Seventh International Conference On Advances in Applied Science and Environmental Engineering - ASEE 2017. [Link]

-

G., Madhavi, et al. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry, 12(1), 37-44. [Link]

-

Al-Kuraishy, H. M., et al. (2025). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. International Journal of Molecular Sciences, 26(16), 7900. [Link]

-

Tomić, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2628-S2642. [Link]

-

Saeedi, M., et al. (2019). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Scientia Pharmaceutica, 87(1), 5. [Link]

-

Safonov, A. A., & Rusakov, A. A. (2022). DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands. Molecules, 27(19), 6206. [Link]

-

El-Naggar, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed, National Center for Biotechnology Information. [Link]

-

Wang, B., et al. (2020). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega, 5(2), 1035-1044. [Link]

-

Ajani, O. O., et al. (2018). Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene). Arabian Journal of Chemistry, 11(7), 1112-1123. [Link]

-

Singh, A., & Singh, R. K. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications, 2023, 8862128. [Link]

-

El-Naggar, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

-

Frisch, M.J., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(19), 6206. [Link]

-

El-Naggar, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

-

Flores-Holguín, N., et al. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Marine Drugs, 20(2), 94. [Link]

-

Unknown Author. (Date Unknown). Synthesis of quinoline carbohydrazide derivatives. ResearchGate. [Link]

-

Al-Kuraishy, H. M., et al. (2025). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. MDPI. [Link]

-

Gallardo-Garrido, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1878. [Link]

-

Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

-

Chitre, T. S., et al. (2011). Molecular docking studies of quinoline-3-carbohydrazide as novel PTP1B inhibitors as potential antihyperglycemic agents. Der Pharma Chemica, 3(4), 227-237. [Link]

-

Zafar, H., et al. (2023). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 16(1), 104412. [Link]

-

Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(39), 24209-24223. [Link]

-

Unknown Author. (Date Unknown). Molecular Docking of Bicycloproline Derivative Synthetic Compounds on Envelope Protein: Anti-SARS-CoV-2 Drug Discovery. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(21), 7354. [Link]

-

Sianesi, B. (1963). Antiviral Effect and Syntheses of 4-Amino-6-alkylamino-s-triazine-2-carboxylic Acid Derivatives. Researches on Chemotherapeutic Drugs against Viruses. XXXVI. Chemical and Pharmaceutical Bulletin. [Link]

-

Owczarek, A., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(19), 6206. [Link]

-

Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. [Link]

-

Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]

-

Unknown Author. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. IntechOpen. [Link]

-

Unknown Author. (Date Unknown). The anti-SARS-CoV-2 activity and ClogP values of 2-aminoquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

-

Mary, Y. S., et al. (2020). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Heliyon, 6(11), e05477. [Link]

-

Kumar, A., et al. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Sci Forschen, 2(1). [Link]

-

Yulianita, A., et al. (2020). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Applied Pharmaceutical Science, 10(11), 065-072. [Link]

-